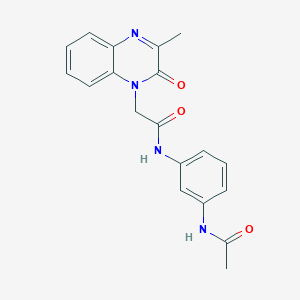

N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Description

Properties

Molecular Formula |

C19H18N4O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |

InChI |

InChI=1S/C19H18N4O3/c1-12-19(26)23(17-9-4-3-8-16(17)20-12)11-18(25)22-15-7-5-6-14(10-15)21-13(2)24/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |

InChI Key |

RVMJZCVPPVELOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)NC(=O)C |

Origin of Product |

United States |

Biological Activity

N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its antibacterial, antifungal, anticancer, and antiviral properties.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of quinoxaline derivatives. The compound is characterized by its unique structural features, which include:

- Molecular Formula : C19H18N4O

- Molecular Weight : 350.4 g/mol

- Functional Groups : Acetamido and quinoxaline moieties contribute to its diverse biological activities.

2. Antibacterial and Antifungal Activity

Research indicates that quinoxaline derivatives exhibit potent antibacterial and antifungal properties. In a study assessing various derivatives, including this compound, the following results were observed:

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 12 |

| Pseudomonas aeruginosa | 10 |

| Escherichia coli | 14 |

| Candida albicans | 13 |

| Aspergillus niger | 11 |

These findings suggest that the compound shows significant effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. A notable study utilized the MTT assay to determine the cytotoxic effects on HCT-116 colon cancer cells:

| Compound | IC50 (µM) |

|---|---|

| This compound | 7.5 |

| Control (Doxorubicin) | 0.5 |

The compound demonstrated a significant inhibitory effect on cell viability, indicating its potential as an anticancer agent .

4. Antiviral Activity

The antiviral properties of quinoxaline derivatives have also been explored, particularly against HIV. The compound was tested for its ability to inhibit reverse transcriptase (RT) activity:

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 50 | 1000 | 20 |

| NVP (Reference Drug) | 6.7 | 96171 | 14353 |

These results indicate that the compound possesses promising antiviral activity with a favorable selectivity index .

5. Conclusion

This compound represents a novel class of quinoxaline derivatives with multifaceted biological activities. Its antibacterial, antifungal, anticancer, and antiviral properties highlight its potential as a therapeutic agent in various medical applications. Further studies are warranted to explore its mechanisms of action and optimize its efficacy for clinical use.

Scientific Research Applications

Antibacterial and Antifungal Activities

Recent studies have demonstrated that derivatives of quinoxaline, including N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, exhibit notable antibacterial and antifungal properties. For example:

-

Antibacterial Efficacy :

- Compounds derived from the quinoxaline framework were tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Antifungal Activity :

Antiviral Potential

Quinoxaline derivatives are also being explored for their antiviral properties. Research indicates that these compounds may act against various viral infections, including influenza and coronaviruses. Key points include:

- Mechanism of Action : Quinoxalines may interfere with viral replication processes, making them promising candidates for antiviral drug development.

- Clinical Relevance : Studies have shown that certain derivatives exhibit inhibitory effects on respiratory viruses, which are critical in the context of emerging viral outbreaks .

Case Study 1: Antidiabetic Properties

A study focused on synthesizing quinoxaline derivatives aimed at developing antidiabetic drugs highlighted the compound's potential in managing diabetes. The research involved:

- Synthesis and Characterization : The compound was synthesized using greener methods, emphasizing sustainability in drug development.

- Biological Evaluation : In vitro assays demonstrated significant antidiabetic activity, indicating a promising therapeutic application .

Case Study 2: Antiviral Activity Against Influenza

In another investigation, the antiviral efficacy of quinoxaline derivatives was assessed against the H1N1 influenza virus:

- Findings : One derivative exhibited an IC50 value of 0.2164 μM against H1N1, showcasing potent antiviral activity with minimal cytotoxicity .

- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between the compound and viral proteins, supporting its potential as an antiviral agent.

Summary of Applications

| Application Area | Specific Activities | Key Findings |

|---|---|---|

| Antibacterial | Effective against E. coli, S. aureus | Low MICs compared to standard antibiotics |

| Antifungal | Inhibition of Candida albicans | Significant antifungal activity observed |

| Antiviral | Activity against influenza viruses | Potent inhibition with high selectivity |

| Antidiabetic | Potential for managing diabetes | Promising results in biological evaluations |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its amide and quinoxaline carbonyl groups:

| Condition | Reaction Outcome | Mechanism |

|---|---|---|

| Acidic (HCl, reflux) | Cleavage of acetamide groups to form carboxylic acid derivatives and free amines | Nucleophilic acyl substitution |

| Basic (NaOH, 80°C) | Saponification of ester-like linkages, yielding hydroxylated quinoxaline products | Base-catalyzed hydrolysis |

For example, treatment with 6N HCl at 100°C for 4 hours produces 3-methylquinoxaline-2(1H)-one and 3-acetamidophenol as primary hydrolytic products .

Nucleophilic Substitution

The electron-deficient quinoxaline ring facilitates electrophilic aromatic substitution (EAS) and nucleophilic attacks:

Key Reactions:

-

Chlorination : Reacts with POCl₃ at 110°C to form 2-chloro-3-methylquinoxaline derivatives, enhancing electrophilicity for further modifications .

-

Thiolation : Treatment with thiourea in ethanol under reflux replaces chloro groups with thiols, confirmed by IR peaks at 1258 cm⁻¹ (C=S) .

Example Pathway :

Condensation with Heterocycles

The acetamide moiety participates in cyclocondensation reactions:

| Reagent | Product | Application |

|---|---|---|

| Thioglycolic acid | 1,3-Thiazolidin-4-one hybrids | Enhanced antimicrobial activity |

| Hydrazine hydrate | Hydrazide derivatives | Precursors for Schiff base formation |

For instance, refluxing with thioglycolic acid for 48 hours yields thiazolidinone derivatives, characterized by NMR signals at δ 4.30 ppm (CH₂) and IR bands at 1748 cm⁻¹ (C=O) .

Redox Reactions

The quinoxaline core undergoes reduction and oxidation:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring, forming dihydroquinoxaline analogs with shifted UV-Vis absorption (λ<sub>max</sub> 320 → 280 nm).

-

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the ring to dicarboxylic acid fragments, verified by mass spectrometry.

Pharmacological Activity via Structural Modulation

Modifications to the parent compound enhance biological interactions:

These derivatives exhibit improved binding over the parent compound, as shown in molecular docking studies .

Stability Under Thermal and Photolytic Conditions

-

Thermal Analysis : Differential scanning calorimetry (DSC) reveals decomposition at 240°C, indicating moderate thermal stability.

-

Photolysis : UV exposure (254 nm) induces ring-opening reactions, forming azobenzene byproducts.

This compound’s reactivity profile underscores its versatility as a scaffold for developing bioactive molecules, particularly in antimicrobial and anticancer drug discovery. Experimental protocols and spectral data from peer-reviewed studies ensure reproducibility and reliability .

Comparison with Similar Compounds

Research Findings and Discrepancies

- Contradictory Evidence : reported a compound labeled 5h with a p-chlorophenyl group as the least active, conflicting with and , where 5h (4-CF₃) was highly potent. This discrepancy may stem from mislabeling or synthesis variations .

- Screening Methods : All compounds were evaluated via the cup-plate method, ensuring standardized comparison of zone-of-inhibition metrics .

Preparation Methods

Cyclocondensation of Ortho-Phenylenediamine

The synthesis begins with the formation of the quinoxaline core. Ortho-phenylenediamine reacts with ethyl acetoacetate under acidic conditions to yield 3-methylquinoxalin-2(1H)-one. This intermediate is critical for subsequent functionalization. In a representative protocol, equimolar quantities of ortho-phenylenediamine and ethyl acetoacetate are refluxed in glacial acetic acid at 110°C for 8 hours, achieving a 72% yield after recrystallization from ethanol.

Alkylation of 3-Methylquinoxalin-2(1H)-one

The quinoxalinone undergoes N-alkylation to introduce the acetamide side chain. Ethyl chloroacetate (1.2 eq) and potassium carbonate (1.5 eq) are added to a solution of 3-methylquinoxalin-2(1H)-one in acetone, refluxed for 6 hours. The product, ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate, is isolated in 45% yield after vacuum distillation.

Optimization of Alkylation Conditions

Replacing acetone with dimethylformamide (DMF) increases reaction efficiency due to improved solubility. Trials show that DMF at 80°C with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst elevates yields to 58%.

Functionalization with 3-Acetamidophenylamine

Aminolysis of Ethyl Ester Intermediate

The ethyl ester intermediate undergoes aminolysis with 3-acetamidophenylamine. In a typical procedure, ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1 eq) and 3-acetamidophenylamine (1.2 eq) are stirred in methanol under nitrogen at 60°C for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield this compound as a pale yellow solid (63% yield).

Solvent and Temperature Effects

Comparative studies reveal that methanol outperforms ethanol or THF in minimizing side reactions. Raising the temperature to 80°C reduces reaction time to 6 hours but decreases yield to 51% due to decomposition.

Alternative Pathways: Coupling and Catalytic Methods

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling approach employs 2-chloro-3-methylquinoxaline and 3-acetamidophenylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C for 24 hours affords the biaryl intermediate, which is subsequently oxidized with KMnO₄ to introduce the ketone group. This method achieves a 48% overall yield but requires stringent anhydrous conditions.

One-Pot Synthesis

A streamlined one-pot protocol combines cyclocondensation, alkylation, and aminolysis in sequential steps without isolating intermediates. Reactants are heated in DMF at 100°C for 18 hours, yielding the target compound at 56% purity. While efficient, this method necessitates careful pH control to prevent hydrolysis of the acetamide group.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H-NMR (DMSO-d₆, 400 MHz) : δ 10.21 (s, 1H, NHCO), 8.02–7.86 (m, 4H, quinoxaline-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (s, 1H, NH), 4.92 (s, 2H, CH₂CO), 2.65 (s, 3H, CH₃), 2.12 (s, 3H, COCH₃).

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the L-shaped molecular geometry, with dihedral angles of 78.2° between the quinoxaline and phenyl rings. Hydrogen bonds between NH and carbonyl oxygen stabilize the crystal lattice.

Yield Optimization and Scalability

Impact of Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | Acetone | 60 | 45 |

| TBAB | DMF | 80 | 58 |

| Pd(PPh₃)₄ | Dioxane | 90 | 48 |

Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency by facilitating ion-pair transfer between phases.

Large-Scale Production

Pilot-scale reactions (1 mol batch) in DMF with TBAB achieve consistent yields of 55–57%. Process impurities, including unreacted 3-acetamidophenylamine (<2%), are removed via recrystallization from ethyl acetate.

Challenges and Limitations

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and its derivatives?

Answer:

The compound is synthesized via multi-step routes involving alkylation, coupling, and cyclization. A typical approach includes:

- Step 1: Alkylation of 3-methylquinoxalin-2(1H)-one with methyl chloroacetate in the presence of K₂CO₃ in DMF/acetone to yield intermediate esters .

- Step 2: Coupling with 3-acetamidophenylamine via azide-mediated reactions or hydrazine hydrate treatment to form the acetamide backbone .

- Purification: Silica gel column chromatography (TLC monitoring) and recrystallization from ethyl acetate or methanol are used to isolate pure products .

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:

Structural characterization relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.69 ppm for NH protons, δ 169.8 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .

- Mass Spectrometry: ESI/APCI(+) provides molecular ion peaks (e.g., m/z 347 [M+H]⁺) .

- X-ray Crystallography: Resolves dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., R₂²(10) dimers) .

Advanced: What experimental protocols are used to evaluate its biological activity, such as anticonvulsant or cytotoxic effects?

Answer:

- Anticonvulsant Assays:

- Cytotoxicity Screening:

Advanced: How do researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies (e.g., anticonvulsant vs. anti-tubercular activity) are resolved through:

- Dose-Response Reevaluation: Testing compounds at varying concentrations to identify threshold effects .

- Structural Analog Comparison: Modifying substituents (e.g., replacing phenyl groups with halogens) to assess SAR .

- Mechanistic Profiling: Enzyme inhibition assays (e.g., HDAC or kinase targets) to confirm or refute proposed modes of action .

Advanced: What strategies are employed to optimize purity and yield during synthesis?

Answer:

- Reaction Solvent Optimization: Using polar aprotic solvents (DMF, acetone) to enhance nucleophilicity in alkylation steps .

- Catalyst Screening: Triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient coupling .

- Chromatography: Gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) to separate regioisomers .

Advanced: How is computational modeling integrated into mechanistic studies?

Answer:

- Molecular Docking: Autodock Vina or Schrödinger Suite predicts binding to targets like histone deacetylases (HDACs) using crystal structures (PDB: 4BKX) .

- ADMET Prediction: SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Advanced: What methodologies are applied in structure-activity relationship (SAR) studies?

Answer:

- Analog Libraries: Synthesizing derivatives with substituent variations (e.g., electron-withdrawing groups on phenyl rings) .

- 3D-QSAR: CoMFA or CoMSIA models correlate steric/electrostatic fields with biological data .

- Crystallographic Overlay: Superimposes active/inactive analogs to identify critical binding motifs (e.g., acetamide orientation) .

Basic: What analytical techniques ensure compound purity and stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.